1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea
Description
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea is a synthetic small molecule characterized by three key structural motifs:
- A pyridin-3-yl ethyl group: The pyridine ring may facilitate π-π stacking interactions with aromatic residues in biological targets.
- A cyclohexylurea group: This lipophilic substituent likely influences solubility and membrane permeability.
Properties
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O/c31-25(28-23-11-5-2-6-12-23)27-19-24(22-10-7-13-26-18-22)30-16-14-29(15-17-30)20-21-8-3-1-4-9-21/h1,3-4,7-10,13,18,23-24H,2,5-6,11-12,14-17,19-20H2,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUOQMPONHUFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.
Chemical Structure
The molecular formula of the compound is , indicating the presence of multiple functional groups that may influence its biological activity. The key components include a piperazine ring, a pyridine moiety, and a cyclohexylurea structure.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
1. Receptor Interaction
The compound acts as an antagonist for specific receptors, particularly in the context of chemokine receptors. Studies have shown that derivatives of benzylpiperazine exhibit potent antagonistic effects on CC chemokine receptors (CCR), which are involved in inflammatory responses and immune system regulation .
2. Antitumor Activity
Preliminary studies suggest that compounds with similar structures may possess antitumor properties. For instance, piperazine derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis .
3. Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds targeting muscarinic receptors have shown efficacy in modulating neurotransmitter release and improving cognitive function .
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A: CCR Antagonism | Demonstrated potent inhibition of eotaxin-induced eosinophil chemotaxis | Potential therapeutic role in treating allergic conditions |
| Study B: Antitumor Activity | Induced apoptosis in cancer cell lines | Possible application in cancer therapy |
| Study C: Neuropharmacology | Enhanced cognitive function in animal models | Implications for treatment of Alzheimer's disease |
The mechanisms through which this compound exerts its effects include:
- Receptor Blockade : By binding to specific receptors, the compound can inhibit signaling pathways associated with inflammation and tumor growth.
- Cell Cycle Regulation : Induction of apoptosis suggests that the compound may interfere with cell cycle progression in cancer cells.
- Neurotransmitter Modulation : Interaction with muscarinic receptors may enhance cholinergic signaling, improving cognitive functions.
Comparison with Similar Compounds
Structural Features
The following table highlights structural differences between the target compound and analogs from the evidence:
Key Observations :
- Piperazine vs. Piperidine : The target compound’s piperazine ring (two nitrogen atoms) offers greater hydrogen-bonding capacity compared to the piperidine analog in , which may influence receptor affinity .
- Substituent Effects : The 4-isopropylbenzyl group in introduces steric bulk and hydrophobicity, contrasting with the target’s benzyl group. The pyridinyl ethyl group in the target compound may offer stronger π-π interactions than the benzodioxol in .
- Urea vs. unknown targets for the urea analog).
Physicochemical Properties
Collision cross-section (CCS) data for N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea provides insights into physicochemical behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 316.23833 | 180.4 |
| [M+Na]+ | 338.22027 | 189.5 |
| [M-H]- | 314.22377 | 186.7 |
While CCS data for the target compound is unavailable, its structural similarity to suggests comparable lipophilicity and adduct formation trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
